molecular formula C18H17F3O4 B13415531 Ethyl 2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoate CAS No. 58594-73-3

Ethyl 2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoate

Cat. No.: B13415531
CAS No.: 58594-73-3
M. Wt: 354.3 g/mol
InChI Key: FEMOFHMHEFIHKN-UHFFFAOYSA-N
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Description

The ethyl group, derived from ethane, is an alkane substituent with the molecular formula -CH₂CH₃ or -C₂H₅. It is a common functional group in organic chemistry and can bond to various atoms or groups. Ethyl compounds are prevalent in many chemical reactions and industrial applications due to their versatility and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl compounds can be synthesized through various methods. One common method is the reaction of ethylene with halogens or other reagents. For example, ethyl chloride can be produced by reacting ethylene with chlorine. Another method involves the hydration of ethylene to produce ethyl alcohol (ethanol) in the presence of sulfuric acid and water .

Industrial Production Methods

In industrial settings, ethyl compounds are often produced on a large scale. Ethanol, for instance, is produced through the fermentation of sugars by yeast or by the hydration of ethylene. The latter method involves the catalytic reaction of ethylene with water in the presence of phosphoric acid at high temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions

Ethyl compounds undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium dichromate, chromic acid, and oxygen.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution: Sodium ethoxide, halogens.

Major Products Formed

    Oxidation: Acetaldehyde, acetic acid.

    Reduction: Ethane.

    Substitution: Diethyl ether.

Mechanism of Action

The mechanism of action of ethyl compounds varies depending on the specific compound and its application. For example, ethanol exerts its effects primarily through the central nervous system by acting as a depressant. It enhances the activity of the GABA_A receptor, leading to sedation and relaxation . Ethanol is metabolized in the liver by alcohol dehydrogenase to acetaldehyde, which is further metabolized to acetic acid by aldehyde dehydrogenase .

Comparison with Similar Compounds

Ethyl compounds can be compared with other similar compounds, such as methyl and propyl groups:

    Methyl Group (-CH₃): Methyl groups are smaller and less reactive than ethyl groups.

    Propyl Group (-CH₂CH₂CH₃): Propyl groups are larger and more hydrophobic than ethyl groups.

Uniqueness of Ethyl Compounds

Ethyl compounds are unique due to their balance of reactivity and stability. They are more reactive than methyl compounds but less bulky than propyl compounds, making them versatile in various chemical reactions and industrial applications .

List of Similar Compounds

  • Methyl compounds (e.g., methane, methanol)
  • Propyl compounds (e.g., propane, propanol)
  • Butyl compounds (e.g., butane, butanol)

Ethyl compounds play a crucial role in both scientific research and industrial applications due to their versatility and reactivity. Their unique properties make them valuable in various fields, from chemistry and biology to medicine and industry.

Properties

CAS No.

58594-73-3

Molecular Formula

C18H17F3O4

Molecular Weight

354.3 g/mol

IUPAC Name

ethyl 2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoate

InChI

InChI=1S/C18H17F3O4/c1-3-23-17(22)12(2)24-14-8-10-16(11-9-14)25-15-6-4-13(5-7-15)18(19,20)21/h4-12H,3H2,1-2H3

InChI Key

FEMOFHMHEFIHKN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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